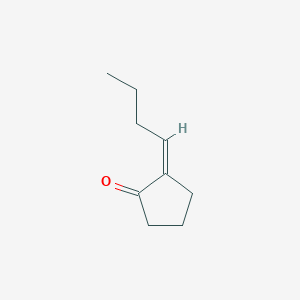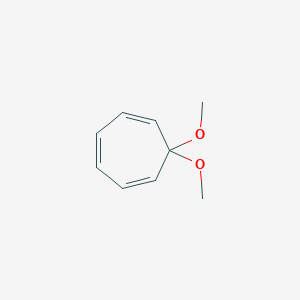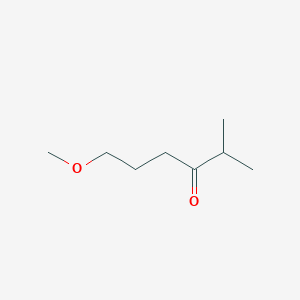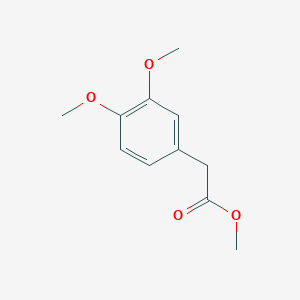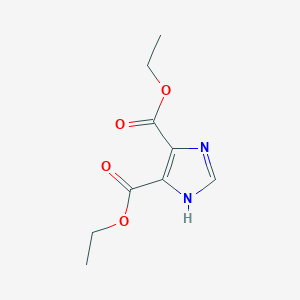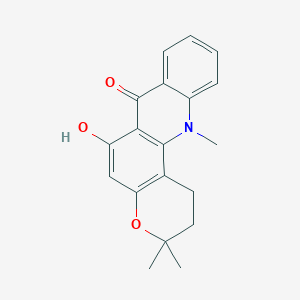
1,2-Dihydronoracronycine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Mechanistic Studies and Synthesis
- The study of the rearrangement of dihydronoracronycine to dihydroisonoracronycine provided insights into its reaction mechanism, revealing an intermolecular reaction process. Deuterium-labeling studies were crucial in understanding this mechanism (Funayama & Cordell, 1985).
- Another chemical study involved the formation of dimers of noracronycine, using dihydronoracronycine, which helped understand acid-mediated coupling reactions in this context (Funayama & Cordell, 1985).
Cytotoxic and Antitumor Activity
- Research into 1,2-dihydroxy-1,2-dihydroacronycine and its esters, including dihydronoracronycine derivatives, revealed significant cytotoxic and antitumor activities. These derivatives were more potent than acronycine itself against certain cancer cells and showed marked activity against murine leukemia and colon adenocarcinoma (Elomri et al., 1996).
- Another study on benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine, which includes structures related to dihydronoracronycine, highlighted their significant cytotoxicity against leukemia cells and marked activity against leukemia and colon adenocarcinoma in mice (Costes et al., 2000).
Development of Novel Antitumor Drugs
- The role of rutaceous alkaloids, including acronycine and its derivatives like dihydronoracronycine, was emphasized in the development of anticancer agents. These compounds interact with DNA and systems involved in its repair and replication, offering a pathway for novel antitumor drug development (Tillequin, 2007).
Synthesis of Related Compounds
- Research on the synthesis of 1,2-dihydronaphthalenes, which are structurally related to dihydronoracronycine, explored their potential in medicinal and synthetic chemistry (Perveen et al., 2017).
Propiedades
IUPAC Name |
6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-7,10,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQFRVYIGHDUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168808 | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydronoracronycine | |
CAS RN |
17014-70-9 | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



